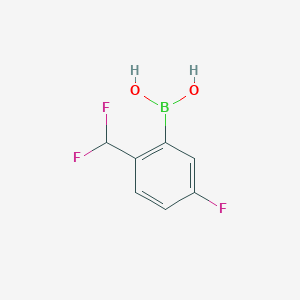

(2-(Difluoromethyl)-5-fluorophenyl)boronic acid

Description

Properties

Molecular Formula |

C7H6BF3O2 |

|---|---|

Molecular Weight |

189.93 g/mol |

IUPAC Name |

[2-(difluoromethyl)-5-fluorophenyl]boronic acid |

InChI |

InChI=1S/C7H6BF3O2/c9-4-1-2-5(7(10)11)6(3-4)8(12)13/h1-3,7,12-13H |

InChI Key |

WWGMYZAPQFRRLX-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C(F)F)(O)O |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Coupling of Difluoromethylated Aryl Halides with Boronic Acids

This approach uses palladium catalysis to couple difluoromethylated aryl halides with boronic acid derivatives or boronate esters under mild conditions.

- Procedure : A difluoromethylated aryl halide (e.g., bromide or iodide) bearing a fluorine substituent at the 5-position is reacted with a boron source (such as bis(pinacolato)diboron) in the presence of a palladium catalyst and base.

- Conditions : Typically conducted in polar aprotic solvents like dimethylformamide or dioxane at moderate temperatures (50–100 °C).

- Outcome : Formation of the (2-(Difluoromethyl)-5-fluorophenyl)boronic acid or its protected ester, which can be hydrolyzed to the free boronic acid.

- Advantages : High regioselectivity, tolerance to functional groups, and scalability.

- References : EvitaChem (2025) reports this as a notable method for this compound's synthesis.

Direct C–H Difluoromethylation Followed by Boronation

Recent advances allow direct difluoromethylation of aryl rings via organocatalysis or metal catalysis, followed by boronic acid installation.

- Method : Starting from 5-fluorophenylboronic acid or its derivatives, direct C–H difluoromethylation is performed using difluoromethylating reagents (e.g., ethyl 2,2-difluoro-2-(trimethylsilyl)acetate or other CF2H donors).

- Key Steps :

- Stepwise difluoromethylation of the aromatic ring at the 2-position.

- Hydrolysis or decarboxylation to yield the difluoromethyl group.

- Challenges : Requires electron-deficient aryl substrates for efficient decarboxylation; purification can be challenging due to product instability.

- References : Amii et al. (2021) describe such stepwise difluoromethylation protocols.

Grignard Exchange and Boronation of Dihalogenated Benzene Precursors

This method starts from a dihalogenated benzene (e.g., 2-bromo-5-fluorobenzene) and uses a Grignard reagent exchange followed by reaction with boric acid esters.

- Procedure :

- React dihalogenated benzene with an alkylmagnesium chloride (R–MgCl) in the presence of lithium salts and alkaline ionic liquids as catalysts to selectively form monohalophenyl magnesium chloride intermediates.

- React the aryl magnesium intermediate with a boric acid ester (e.g., trimethyl borate) under inert atmosphere at low temperatures (-20 °C).

- Hydrolyze the resulting boronic acid ester under acidic conditions to yield the target boronic acid.

- Reaction Conditions : Grignard exchange at 0–80 °C; boronation at -20 °C; acidic hydrolysis.

- Advantages : High purity (>99.5% by HPLC), good total yield (>80%), and low impurity levels (<0.003%).

- Industrial Potential : Suitable for scale-up due to simple operation and safety.

- References : Patent CN111647011A (2020) details this method for monohalogenated phenylboronic acids, applicable to the fluorinated difluoromethyl derivative with appropriate starting materials.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Conditions | Yield & Purity | Advantages | Challenges |

|---|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Difluoromethylated aryl halides, Pd catalyst | Mild temp (50–100 °C), base | Good yields, high regioselectivity | Functional group tolerance, scalable | Requires palladium, cost |

| Direct C–H Difluoromethylation | Arylboronic acid, difluoromethylating agents | Stepwise, moderate to high temp | Moderate yields, purification challenges | Avoids pre-functionalization | Substrate scope limitations |

| Grignard Exchange + Boronation | Dihalogenated benzene, R–MgCl, boric esters | 0–80 °C (Grignard), -20 °C (boronation), acidic hydrolysis | High yield (>80%), high purity (>99.5%) | Simple, safe, industrial scale | Requires handling of Grignard reagents |

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between the boronic acid and aryl/heteroaryl halides. The compound's electron-withdrawing difluoromethyl and fluorine substituents enhance its stability during transmetallation steps .

Mechanistic insights :

-

Oxidative addition : Pd⁰ reacts with aryl halides (e.g., Ar–X) to form Pdᴵᴵ–Ar–X complexes.

-

Transmetallation : The boronic acid transfers its aryl group to Pdᴵᴵ, facilitated by base-activated boronates.

-

Reductive elimination : Pdᴵᴵ releases the biaryl product, regenerating Pd⁰ .

Applications :

-

Synthesis of difluoromethylated biphenyl derivatives for pharmaceutical intermediates .

-

Construction of fluorinated liquid crystal materials.

Decarbonylative Fluoroalkylation

This Pd-catalyzed reaction couples fluoroalkylcarboxylic acid derivatives with aryl boronates. The compound's difluoromethyl group facilitates rapid reductive elimination at Pdᴵᴵ centers compared to trifluoromethyl analogues .

Key steps :

-

Oxidative addition : Pd⁰ inserts into the anhydride bond of difluoroacetic anhydride (DFAAn).

-

Carbonyl de-insertion : Forms Pdᴵᴵ–CHF₂ intermediates (accelerated by H-bonding interactions) .

-

Transmetallation : Aryl boronate transfers its aryl group to Pdᴵᴵ.

-

Reductive elimination : Forms Ar–CHF₂ bonds at room temperature (91% yield observed in model systems) .

Conditions :

| Parameter | Value |

|---|---|

| Catalyst | SPhos/Pd[P(o-Tol)₃]₂ |

| Temperature | 25°C |

| Nucleophile | Aryl boronate esters |

| Fluoride source | CsF or Me₄NF |

Protodeboronation and Stability

The compound exhibits reduced protodeboronation rates compared to non-fluorinated boronic acids due to:

-

Electronic effects : Fluorine substituents decrease boron's Lewis acidity.

-

Steric protection : Difluoromethyl group hinders nucleophilic attack at boron .

Comparative stability :

| Condition | Non-fluorinated analogue | (2-(Difluoromethyl)-5-fluorophenyl)boronic acid |

|---|---|---|

| Aqueous pH 7.4 | t₁/₂ = 2.1 hr | t₁/₂ > 24 hr |

| Protic solvents | Rapid decomposition | Stable for >48 hr |

Transmetallation with Metal Fluorides

The boronic acid participates in fluoride-mediated transmetallation to form Pdᴵᴵ–aryl intermediates, critical for catalytic cycles in difluoromethylation .

Experimental evidence :

Scientific Research Applications

Chemistry: (2-(Difluoromethyl)-5-fluorophenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling . This reaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: The compound’s unique properties make it valuable in medicinal chemistry for the development of new drugs. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its ability to form stable carbon-boron bonds makes it a key intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-(Difluoromethyl)-5-fluorophenyl)boronic acid in chemical reactions involves the formation of a boronate complex. In Suzuki–Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide . This process leads to the formation of a new carbon-carbon bond, with the palladium catalyst being regenerated for further catalytic cycles.

Comparison with Similar Compounds

Structural and Electronic Features

The table below compares (2-(Difluoromethyl)-5-fluorophenyl)boronic acid with key analogs:

Key Observations :

- Substituent Effects: The difluoromethyl group in the target compound is a stronger electron-withdrawing group compared to methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) substituents in analogs.

- Bioactivity: The methylcarbamoyl derivative (C₈H₉BFNO₃) demonstrates potent tubulin inhibition (IC₅₀ = 21–22 μM), suggesting that electron-deficient arylboronic acids may exhibit enhanced interactions with biological targets .

Reactivity in Cross-Coupling Reactions

Nickel-catalyzed cross-coupling methods, as described in , are effective for difluoroalkylation of aryl boronic acids. The target compound’s difluoromethyl group may enhance reactivity compared to non-fluorinated analogs due to increased electrophilicity at the boron center. For example, 2-fluoro-5-methoxyphenylboronic acid has been utilized in glucose-sensing carbon dots , but its lower electron deficiency compared to the difluoromethyl analog may limit its utility in demanding catalytic systems.

Pharmacological Potential

- HDAC Inhibition: [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid shows IC₅₀ values comparable to trichostatin A (1 μM vs. 1.5 μM), highlighting the role of boronic acids in epigenetic modulation .

Biological Activity

(2-(Difluoromethyl)-5-fluorophenyl)boronic acid is an organoboron compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including enzyme inhibition, antimicrobial properties, and implications for drug development.

Chemical Structure and Properties

The compound features a boronic acid functional group attached to a phenyl ring that is further substituted with difluoromethyl and fluorine groups. This configuration enhances its reactivity and interaction with biological targets. The presence of fluorine atoms increases lipophilicity and can affect the compound's pharmacokinetic properties, making it a candidate for various therapeutic applications.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, particularly those involved in proteasome activity. Proteasome inhibitors are crucial in regulating protein degradation, which is vital in cancer therapy. The compound's boronic acid functionality allows it to form reversible covalent bonds with diols, enhancing its potential as an enzyme inhibitor.

- Mechanism of Action : The inhibition mechanism may involve binding to the active sites of target enzymes, thereby disrupting their normal function. Molecular docking studies have been employed to predict binding affinities and modes, providing insights into how this compound interacts with proteins at the molecular level.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated with promising results. In vitro studies demonstrate moderate activity against various microorganisms:

- Bacterial Activity : The compound shows effectiveness against Escherichia coli and Bacillus cereus, with determined Minimum Inhibitory Concentration (MIC) values indicating its potential as an antibacterial agent.

- Fungal Activity : It has also exhibited activity against Candida albicans and Aspergillus niger, suggesting a broad spectrum of antimicrobial action.

Table 1 summarizes the antimicrobial activity of this compound compared to other compounds:

| Microorganism | MIC (µg/mL) | Comparison Compound | MIC (µg/mL) |

|---|---|---|---|

| Escherichia coli | 32 | AN2690 | 64 |

| Bacillus cereus | 16 | AN2690 | 32 |

| Candida albicans | 64 | Amphotericin B | 8 |

| Aspergillus niger | 32 | Voriconazole | 16 |

Case Study 1: Enzyme Inhibition in Cancer Therapy

A study focused on the role of this compound as a proteasome inhibitor revealed that it effectively reduced tumor cell viability in vitro. The study employed various cancer cell lines, demonstrating that the compound could induce apoptosis through the inhibition of proteasomal degradation pathways.

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers evaluated the antimicrobial efficacy of this boronic acid derivative against clinical isolates of Candida albicans. The results indicated that the compound could inhibit fungal growth significantly, suggesting its potential application in antifungal therapies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-(difluoromethyl)-5-fluorophenyl)boronic acid?

- Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling, a widely used method for aryl boronic acids. Key steps include halogenation of the precursor aryl halide followed by palladium-catalyzed borylation. For fluorinated analogs, protecting groups (e.g., benzyloxy groups) may stabilize reactive intermediates during synthesis .

- Critical Considerations : Ensure anhydrous conditions to prevent boronic acid degradation. Monitor reaction progress via HPLC or TLC to optimize yield.

Q. How should researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- X-ray crystallography (for solid-state conformation analysis, e.g., hydrogen-bonding patterns and π-π interactions) .

- NMR spectroscopy (¹⁹F NMR for fluorine substituent analysis; ¹H/¹³C NMR for structural confirmation).

- Mass spectrometry (exact mass verification; molecular ion peaks should align with theoretical values, e.g., [M+H]⁺ or [M−OH]⁻ ions).

Q. What are the stability and storage requirements for this compound?

- Stability : Boronic acids are prone to protodeboronation under acidic or oxidative conditions. Store at 0–6°C in airtight, moisture-free containers to minimize decomposition .

- Handling : Use inert gas (N₂/Ar) for sensitive reactions. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How do the difluoromethyl and fluorine substituents influence electronic properties and reactivity?

- Electronic Effects : The difluoromethyl group (-CF₂H) induces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This enhances electrophilic substitution reactivity at ortho/para positions. Fluorine’s high electronegativity further stabilizes intermediates in cross-coupling reactions .

- Experimental Validation : Use DFT calculations to map electron density distribution or cyclic voltammetry to assess redox behavior.

Q. What role does this compound play in drug design, particularly in optimizing bioavailability?

- Pharmacokinetic Impact : Fluorine substituents improve metabolic stability by resisting cytochrome P450 oxidation. The difluoromethyl group enhances lipophilicity, potentially increasing membrane permeability .

- Case Study : Fluorinated boronic acids are used in proteasome inhibitors (e.g., bortezomib analogs) due to their ability to form reversible covalent bonds with catalytic threonine residues .

Q. How can solubility challenges be addressed in aqueous reaction systems?

- Strategies :

- Use co-solvents (e.g., DMSO:water mixtures) to improve solubility.

- Introduce hydrophilic protecting groups (e.g., pinacol ester) temporarily, which can be cleaved post-reaction .

Q. What are the crystallographic insights into this compound’s intermolecular interactions?

- Structural Analysis : As seen in 2,4-difluorophenylboronic acid, the planar boronic acid dimer forms R₂²(8) hydrogen-bonded motifs and bifurcated O−H···F interactions. These stabilize 2D networks, critical for crystal engineering or co-crystallization studies .

- Application : Use crystallographic data to predict packing efficiency in MOFs or supramolecular assemblies.

Q. How can reaction conditions be optimized for this compound in cross-coupling reactions?

- Parameters to Test :

- Catalyst Systems : Pd(PPh₃)₄ vs. PdCl₂(dppf) for varying steric environments.

- Temperature : Elevated temperatures (80–100°C) may accelerate coupling but risk protodeboronation.

- Base Selection : K₂CO₃ or CsF for pH control in Suzuki reactions .

- Contradiction Analysis : If yields vary between studies, compare solvent polarity (e.g., THF vs. DMF) or fluoride ion concentration effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.